molecular formula C34H69NO3 B1250865 N-stearoylhexadecasphinganine

N-stearoylhexadecasphinganine

Cat. No.: B1250865
M. Wt: 539.9 g/mol
InChI Key: LNDIPJDWEYOMHO-JHOUSYSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Stearoylhexadecasphinganine is a sphingolipid derivative characterized by a hexadecasphinganine backbone (a sphinganine with a 16-carbon chain) acylated at the amine group with a stearoyl moiety (C18:0 saturated fatty acid). Sphingolipids are critical components of cellular membranes and play roles in signaling, apoptosis, and structural integrity. The stearoyl chain enhances hydrophobicity, influencing membrane integration and intermolecular interactions.

Properties

Molecular Formula

C34H69NO3

Molecular Weight

539.9 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyhexadecan-2-yl]octadecanamide

InChI

InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-34(38)35-32(31-36)33(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1

InChI Key

LNDIPJDWEYOMHO-JHOUSYSJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-stearoylhexadecasphinganine with structurally related sphingolipids (as listed in ), focusing on acyl chain length, functional groups, and inferred biological roles.

Table 1: Structural and Functional Comparison of Sphingolipid Derivatives

Compound Name Acyl Chain Length Hydroxylation Functional Groups Inferred Biological Role
This compound C18 (stearoyl) None Amide-linked acyl Membrane structure, signaling
4R-Hydroxysphinganine N/A 4R-OH Free amine, hydroxyl Metabolic intermediate, signaling
Hexadecasphinganine N/A None Free amine Base structure for acylation
Sphing-4-enine-1-phosphate N/A None Phosphate at C1 Apoptosis, cell proliferation
N-(Hexadecanoyl)-4R-hydroxysphinganine C16 (palmitoyl) 4R-OH Amide-linked acyl Ceramide analog, membrane dynamics
N-Acyl-sphinganine (general class) Variable (C14–C24) Variable Amide-linked acyl Broad roles in lipid signaling

Key Comparisons:

Acyl Chain Length and Saturation this compound’s C18 saturated acyl chain contrasts with shorter chains (e.g., C16 in N-hexadecanoyl derivatives). Longer chains enhance membrane rigidity and lipid raft association compared to shorter, more fluid chains . Unsaturated acyl chains (e.g., in N-(30-(9Z,12Z-octadecadienoyloxy)-triacontanoyl)-sphing-4-enine) are absent here, suggesting distinct packing properties.

Hydroxylation Unlike 4R-hydroxysphinganine or N-(hexadecanoyl)-4R-hydroxysphinganine, this compound lacks hydroxylation. The 4R-OH group in related compounds may enhance hydrogen bonding or enzymatic recognition in ceramide synthesis pathways .

Functional Group Modifications

  • Phosphorylated derivatives like sphing-4-enine-1-phosphate are key signaling molecules (e.g., S1P in immune regulation), whereas this compound’s lack of phosphate limits direct signaling roles but may stabilize membrane microdomains .
  • N,N-dimethylsphing-4-enine includes methylated amines, altering solubility and receptor interactions compared to the free amine in hexadecasphinganine.

Toxicological and Pharmacological Data and note that toxicological properties of many sphingolipids remain understudied. For example, N-nitrosodibenzylamine-d4 () and deschloroclozapine () highlight gaps in hazard data for complex amines, suggesting similar uncertainties for sphingolipid derivatives .

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